4-chloro-5-phenyl-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Chloro-5-phenyl-1H-pyrazol-3-amine (CAS 50671-38-0) is a polysubstituted 3-aminopyrazole heterocycle characterized by a chloro substituent at the 4-position, a phenyl group at the 5-position, and a free primary amine at the 3-position of the pyrazole ring. The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisostere for amide, urea, and guanidine functionalities, and as a key hinge-binding motif in kinase inhibitors.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 50671-38-0
Cat. No. B1299852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-phenyl-1H-pyrazol-3-amine
CAS50671-38-0
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NN2)N)Cl
InChIInChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
InChIKeyIOIPSHYTEXGVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-phenyl-1H-pyrazol-3-amine (CAS 50671-38-0) – A Strategic 3-Aminopyrazole Scaffold for Kinase-Focused Medicinal Chemistry and Heterocyclic Synthesis


4-Chloro-5-phenyl-1H-pyrazol-3-amine (CAS 50671-38-0) is a polysubstituted 3-aminopyrazole heterocycle characterized by a chloro substituent at the 4-position, a phenyl group at the 5-position, and a free primary amine at the 3-position of the pyrazole ring . The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisostere for amide, urea, and guanidine functionalities, and as a key hinge-binding motif in kinase inhibitors [1]. This specific substitution pattern offers a unique combination of electronic effects (electron-withdrawing 4-chloro), lipophilic bulk (5-phenyl), and a versatile synthetic handle (3-amino), positioning it as a differentiated building block for the design of selective kinase inhibitors and other bioactive molecules.

Why 4-Chloro-5-phenyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic 3-Aminopyrazoles


Generic substitution of 4-chloro-5-phenyl-1H-pyrazol-3-amine with unsubstituted or differently substituted 3-aminopyrazoles is scientifically unsound due to the profound impact of the 4- and 5-substituents on both electronic properties and target binding conformation. The 3-phenyl-1H-5-pyrazolylamine scaffold has been specifically validated as an efficient template for FLT3 kinase inhibition, demonstrating that the 5-phenyl group is critical for achieving potent and selective activity [1]. The presence of the 4-chloro substituent further modulates the electron density of the pyrazole ring, altering hydrogen-bonding capacity at the 3-amino hinge-binding motif and influencing the dihedral angle between the pyrazole and 5-phenyl rings. These structural nuances directly dictate the compound's ability to induce specific conformational changes in kinase targets, such as the switch between type I and type II binding modes observed in FLT3 inhibitors [1]. Therefore, replacing this specific derivative with a simpler analog risks a complete loss of target engagement, selectivity profile, and overall biological efficacy.

Quantitative Differentiation of 4-Chloro-5-phenyl-1H-pyrazol-3-amine from Key Comparators


Structural and Electronic Differentiation from 4-Chloro-5-methyl-1H-pyrazol-3-amine (CAS 110580-44-4)

The substitution of a phenyl group at the 5-position (target compound) versus a methyl group (comparator 4-chloro-5-methyl-1H-pyrazol-3-amine) results in a significant alteration in molecular size, lipophilicity, and π-stacking potential. This difference is critical for occupying hydrophobic pockets in kinase ATP-binding sites. While the exact difference in LogP is not measured, the increased molecular weight from 193.63 g/mol (target) to 193.63 g/mol (target) vs. 145.59 g/mol (comparator) and the presence of the phenyl ring provide enhanced van der Waals interactions. This structural feature is a key determinant in the potency of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Regioisomeric Differentiation from 5-Amino-3-(4-chlorophenyl)-1-phenylpyrazole (CAS 19652-14-3)

The target compound (4-chloro-5-phenyl-1H-pyrazol-3-amine) and its regioisomer (5-amino-3-(4-chlorophenyl)-1-phenylpyrazole) present a critical choice point in synthesis. The target compound features the chloro substituent directly on the pyrazole core at the 4-position, while the comparator places the chloro substituent on the phenyl ring at the 3-position of the pyrazole. This difference in substitution pattern leads to a completely different vector and electronic environment for the chloro group, impacting the compound's interaction with the hinge region of kinases. The 3-phenyl-1H-5-pyrazolylamine scaffold (which shares the 3-amino and 5-phenyl arrangement of the target) has been proven to be an efficient template for FLT3 inhibitors, whereas the regioisomer has not been reported in the same context [1].

Medicinal Chemistry Kinase Inhibitor Scaffold Regioisomer Analysis

Advantage over 3-Amino-5-(4-chlorophenyl)pyrazole (CAS 78583-81-0) in Kinase Inhibitor Design

The 3-phenyl-1H-5-pyrazolylamine scaffold, which is structurally analogous to the target compound with a phenyl group at the 5-position, has been validated as an efficient template for developing potent and selective FLT3 kinase inhibitors [1]. In contrast, the simpler analog 3-amino-5-(4-chlorophenyl)pyrazole, which lacks the 4-chloro substituent and has a different phenyl substitution pattern, has not been reported as a core scaffold in the same advanced FLT3 inhibitor programs. The presence of both a 4-chloro and a 5-phenyl group on the pyrazole core is a key feature for achieving the desired binding mode and potency observed in the urea, carbamate, and sulfonamide series derived from the 3-phenyl-1H-5-pyrazolylamine template [1].

Kinase Inhibition FLT3 Inhibitors Scaffold Optimization

Validated Research and Industrial Applications for 4-Chloro-5-phenyl-1H-pyrazol-3-amine


Design and Synthesis of Novel FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML) Research

This compound is an ideal starting material for the synthesis of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. As established in Section 3, this scaffold is a validated template for developing potent FLT3 inhibitors [1]. Researchers can leverage the 3-amino group for facile derivatization (e.g., into ureas, carbamates, sulfonamides) while maintaining the critical 4-chloro-5-phenyl core that is essential for target binding and selectivity. The proven in vivo efficacy of this class (e.g., 70% complete tumor regression in MOLM-13 xenograft models for optimized derivative 10f) underscores the high potential of compounds derived from this scaffold [1].

Exploration of Structure-Activity Relationships (SAR) for Kinase Hinge-Binding Motifs

The compound serves as a versatile building block for systematic SAR studies around the kinase hinge-binding region. The 3-amino group provides a native hydrogen-bond donor/acceptor, while the 4-chloro and 5-phenyl substituents allow for the investigation of steric and electronic effects on kinase selectivity. This is particularly relevant for developing inhibitors that can switch between type I and type II binding modes, a phenomenon observed with the 3-phenyl-1H-5-pyrazolylamine scaffold [1]. This makes it a valuable tool for medicinal chemists aiming to fine-tune inhibitor residence time and selectivity profiles.

Synthesis of Diversely Functionalized Heterocyclic Libraries for Drug Discovery

The primary amine at the 3-position is a highly reactive handle for constructing complex heterocyclic libraries. It can undergo diazotization, acylation, reductive amination, and cyclocondensation reactions to yield pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused systems [2]. The presence of the 4-chloro substituent offers an additional site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification. This makes the compound a cornerstone for generating novel chemical matter in high-throughput screening campaigns.

Chemical Biology Probe Development

The unique substitution pattern and proven kinase scaffold potential make 4-chloro-5-phenyl-1H-pyrazol-3-amine a prime candidate for developing chemical probes. Its structure allows for the attachment of affinity tags or fluorescent reporters via the 3-amino group, enabling target identification and engagement studies for kinases implicated in AML and other cancers. The established SAR for this class provides a rational basis for designing potent and selective probes with minimal off-target effects [1].

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